

Technical Guide: 4-Fluoro-3'-methoxybiphenyl Structure & Analysis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Fluoro-3'-methoxybiphenyl

CAS No.: 10540-43-9

Cat. No.: B3335155

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Executive Summary

4-Fluoro-3'-methoxybiphenyl is an unsymmetrical biaryl compound characterized by a fluorine atom at the para position of one phenyl ring and a methoxy group at the meta position of the second ring. This specific substitution pattern renders it a high-value scaffold in drug discovery, particularly for modulating metabolic stability via the fluorine atom (blocking para-oxidation) and influencing receptor binding affinity through the methoxy group's hydrogen-bond accepting capability. It serves as a critical intermediate in the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors and liquid crystalline materials.

Parameter	Data
Chemical Name	4-Fluoro-3'-methoxy-1,1'-biphenyl
Molecular Formula	C ₁₃ H ₁₁ FO
Molecular Weight	202.23 g/mol
Physical State	Light yellow oil or low-melting solid
Key Application	Kinase inhibitors, FAAH inhibitors, Liquid Crystals

Chemical Structure & Electronic Properties[1]

Structural Analysis

The molecule consists of two benzene rings connected by a single C-C bond (1,1'-linkage). The rotation around this bond is restricted but not locked, allowing for conformational adaptability.

- Ring A (4-Fluoro): The fluorine atom is highly electronegative (), inducing a strong inductive effect (-I) that pulls electron density from the ring, while simultaneously donating electron density back via resonance (+R). The net effect deactivates the ring slightly compared to benzene but directs electrophilic substitution to the ortho position relative to the fluorine.
- Ring B (3'-Methoxy): The methoxy group is an electron-donating group (EDG) via resonance (+M), activating the ring. Its meta position (relative to the biaryl linkage) creates a unique steric and electronic pocket often exploited to fit into specific enzyme sub-sites (e.g., the hydrophobic channels of kinases).

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The following data represents the standard shifts for this structure in CDCl₃.

Nucleus	Shift (δ ppm)	Multiplicity / Coupling	Assignment
^1H NMR	7.58 - 7.51	Multiplet (2H)	Ring A (Ar-H ortho to biaryl bond)
7.36	Triplet ($J = 7.8$ Hz, 1H)	Ring B (H-5')	
7.19 - 7.05	Multiplet (4H)	Ring A (H-3, H-5) + Ring B (H-2', H-6')	
6.93 - 6.88	Multiplet (1H)	Ring B (H-4')	
3.87	Singlet (3H)	Methoxy (-OCH ₃)	
^{13}C NMR	162.5	Doublet ($J_{\text{CF}} = 246.7$ Hz)	C-4 (C-F bond)
159.9	Singlet	C-3' (C-OMe bond)	
55.3	Singlet	Methoxy Carbon	
^{19}F NMR	-117.15	Multiplet	Fluorine substituent

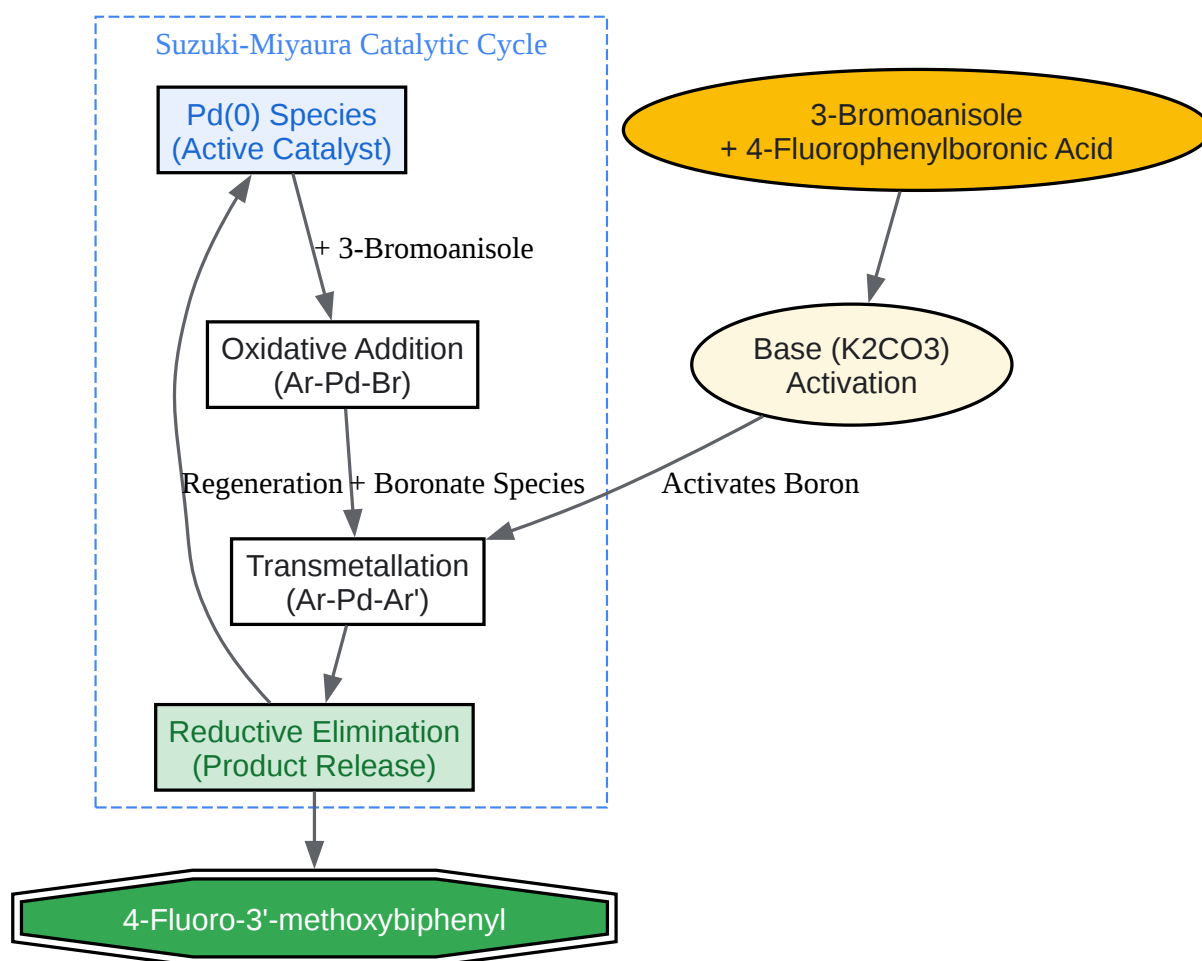
Note: Data derived from standard Suzuki coupling product analysis [1].

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to **4-Fluoro-3'-methoxybiphenyl** is the palladium-catalyzed cross-coupling of 4-fluorophenylboronic acid and 3-bromoanisole (or the reverse coupling partners).

Reaction Mechanism

The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.



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Figure 1: Catalytic cycle for the synthesis of **4-Fluoro-3'-methoxybiphenyl** via Suzuki-Miyaura coupling.

Experimental Protocol

Reagents:

- 4-Fluorophenylboronic acid (1.2 equiv)
- 3-Bromoanisole (1.0 equiv)

- Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)
- Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
- Solvent: DME/Water (2:1) or Toluene/Ethanol/Water[1]

Step-by-Step Procedure:

- Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.
- Dissolution: Add 3-bromoanisole (1.0 mmol) and 4-fluorophenylboronic acid (1.2 mmol) to the solvent mixture (10 mL). Degas by bubbling Argon for 15 minutes.
- Catalysis: Add Pd catalyst (0.03 mmol) and Base (2.0 mmol).
- Reflux: Heat the mixture to 80-90°C for 4-12 hours. Monitor via TLC (Hexane/EtOAc 9:1).
- Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄. [1]
- Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a colorless to pale yellow oil/solid.

Applications in Drug Discovery & Materials[7][8][9]

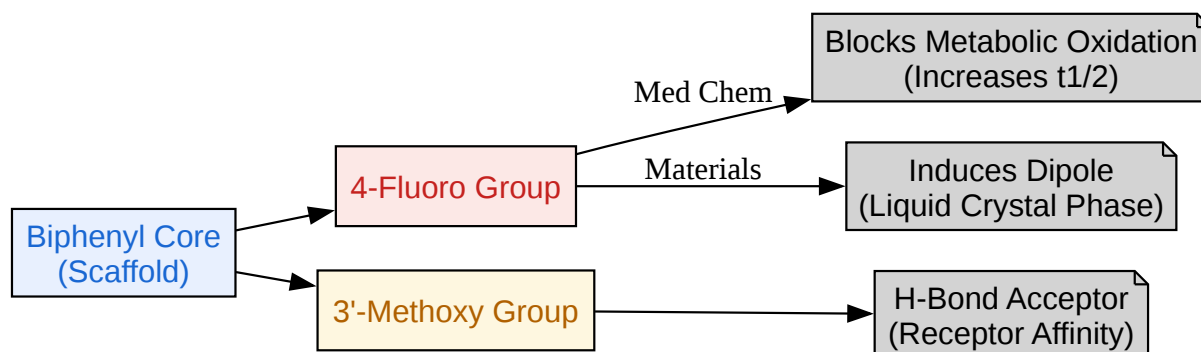
Medicinal Chemistry: FAAH Inhibition

The **4-fluoro-3'-methoxybiphenyl** scaffold is a documented pharmacophore in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors. FAAH degrades anandamide, a neurotransmitter involved in pain and anxiety regulation. [2]

- Mechanism: The biphenyl core mimics the lipophilic chain of the fatty acid substrate.
- SAR Role: The 3'-methoxy group acts as a hydrogen bond acceptor, anchoring the molecule in the enzyme's active site, while the 4-fluorine atom blocks metabolic degradation (P450 oxidation) at the exposed para position, significantly extending the drug's half-life () [2].

Material Science: Liquid Crystals

Fluorinated biphenyls are "mesogens"—fundamental units of liquid crystals. The high polarity of the C-F bond, combined with the polarizability of the biphenyl system, creates strong dipole-dipole interactions essential for the formation of nematic phases used in display technologies.



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Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents.

References

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